Technical Whitepaper: 5-Bromopyridine-2-sulfinic Acid Sodium Salt
Technical Whitepaper: 5-Bromopyridine-2-sulfinic Acid Sodium Salt
This guide details the technical specifications, synthesis, and application of 5-bromopyridine-2-sulfinic acid sodium salt , a specialized reagent from the "Willis Pyridinate" class.[1] This compound addresses a critical bottleneck in medicinal chemistry: the instability of 2-pyridyl boronates in cross-coupling reactions.[1][2][3]
A Strategic Reagent for Iterative Pyridine Functionalization[1]
Executive Summary
5-Bromopyridine-2-sulfinic acid sodium salt is a bench-stable, solid nucleophile designed to replace unstable 2-pyridyl boronates in Palladium-catalyzed cross-coupling reactions.[1] Belonging to the class of reagents developed by the Willis group (University of Oxford) and Pfizer, this compound allows for the modular construction of bis-heteroaryl scaffolds. Its 5-bromo substituent provides a distinct orthogonal handle, enabling "iterative cross-coupling" strategies where the 2-position is functionalized via desulfinative coupling, leaving the 5-position intact for subsequent transformations.[1]
Physicochemical Profile
While specific CAS numbers for the 5-bromo analog are often custom-synthesized within library arrays (analogous to the commercial 5-chloro variant, CAS 2098851-54-6), its properties follow the consistent trend of the sulfinate salt class.[1]
| Property | Specification / Description |
| Chemical Structure | Sodium 5-bromopyridine-2-sulfinate |
| Formula | C₅H₃BrNNaO₂S |
| Molecular Weight | ~244.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, MeOH; sparingly soluble in non-polar organics.[1] |
| Stability | Bench-stable; non-hygroscopic compared to corresponding lithium salts.[1] Resistant to protodeboronation-like decomposition.[1] |
| Reactive Moiety | Sulfinate anion (SO₂⁻) acts as a masked nucleophile or radical precursor. |
| Orthogonal Handle | C5-Bromine (Ar-Br) remains inert during C2-desulfinative coupling under specific conditions.[1] |
Synthesis & Manufacturing
The synthesis of 5-bromopyridine-2-sulfinic acid sodium salt circumvents the instability of 2-sulfonyl chlorides.[1] The preferred industrial and laboratory route utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, stoichiometric source of SO₂, avoiding the handling of gaseous sulfur dioxide.
3.1. Synthetic Protocol (Grignard Exchange)
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Precursor: 5-Bromo-2-iodopyridine (preferred for selective exchange) or 2,5-dibromopyridine.[1]
-
Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) is essential for fast, selective halogen-metal exchange at the 2-position without disturbing the 5-bromo motif.[1]
Step-by-Step Methodology:
-
Activation: Dissolve 5-bromo-2-iodopyridine (1.0 equiv) in anhydrous THF at -20°C.
-
Exchange: Add i-PrMgCl[1]·LiCl (1.1 equiv) dropwise. Stir for 30 minutes to generate the 2-magnesiated species.
-
Capture: Add DABSO (0.6 equiv, providing 1.2 equiv SO₂) as a solid in one portion. The mixture is warmed to room temperature.
-
Salt Formation: The resulting magnesium sulfinate is treated with aqueous NaOH or Na₂CO₃ to effect cation exchange.
-
Isolation: Removal of solvent and precipitation (often with isopropanol/hexane) yields the sodium salt.
Figure 1: Selective synthesis of sodium 5-bromopyridine-2-sulfinate via Turbo Grignard exchange and DABSO capture.
Mechanistic Utility & Applications
The primary value of this reagent lies in Pd-catalyzed Desulfinative Cross-Coupling (The Willis Coupling). Unlike Boronates, which suffer from rapid protodeboronation at the 2-position of pyridines, sulfinates are stable until activated by the catalyst.
4.1. The "Iterative Coupling" Strategy
The 5-bromo substituent allows this reagent to serve as a linchpin in library synthesis.
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Reaction A (C2-Selective): The sulfinate couples with an Aryl Chloride/Bromide. The C5-Br bond is electronically deactivated and sterically less accessible than the desulfinative pathway under optimized conditions (Pd-G3 precatalysts).[1]
-
Reaction B (C5-Selective): The retained Bromine atom is then used in a standard Suzuki or Buchwald-Hartwig coupling.[1]
Figure 2: Iterative functionalization strategy using the orthogonal reactivity of the sulfinate and bromide moieties.[1]
4.2. Experimental Protocol: Desulfinative Coupling
Standard Conditions:
-
Substrates: Sulfinate salt (1.5–2.0 equiv), Aryl Halide (1.0 equiv).[3][4]
-
Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) or XPhos Pd G2.
-
Base/Solvent: K₂CO₃ (2.0 equiv) in 1,4-Dioxane or DMSO at 100–140°C.
-
Note: The release of SO₂ is stoichiometric; reactions should be run in sealed vials to prevent loss of volatile components, though the SO₂ is sequestered by the base.
Handling & Stability
-
Storage: Store at room temperature in a desiccator. Unlike 2-pyridyl boronates which must be kept frozen and used immediately, sodium sulfinates are stable for months.
-
Safety: The synthesis involves DABSO (a solid SO₂ equivalent). While safer than SO₂ gas, reaction mixtures can release SO₂ upon acidification. Work in a fume hood.
-
Purification: The sodium salt is highly polar. In reaction workups, the desulfinative coupling product is organic-soluble, allowing easy separation from the excess inorganic sulfinate/salts via aqueous wash.
References
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[2][4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[1][2] Chemical Science, 8(6), 4437–4442. Link
-
Willis, M. C. (2018). Technology Spotlight: Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich Technical Guides. Link
-
Ullah, I., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[5][6] RSC Advances, 11, 9130-9221.[5] Link
-
Rocke, B. N., et al. (2014). Generation of Functionalized Pyridine-2-sulfinates from Pyridyl Grignard Reagents and DABSO.[1] Organic Letters, 16(1), 154–157. Link
Sources
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- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
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